molecular formula C11H18NO4- B12364427 1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-

1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-

Cat. No.: B12364427
M. Wt: 228.26 g/mol
InChI Key: BSAYEGDCKUEPNE-SFYZADRCSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)- is a chiral pyrrolidine derivative characterized by:

  • Stereochemistry: (2S,5R) configuration, critical for its biological interactions .
  • Substituents: A methyl group at position 5 and a tert-butyl ester at the N1-carboxyl group .
  • Molecular formula: Likely C₁₃H₂₁NO₅ (inferred from analogs in ).
  • Applications: Serves as a key intermediate in synthesizing antiviral drugs like Velpatasvir, highlighting its pharmaceutical relevance .

The tert-butyl ester enhances steric protection of the carboxyl group, improving stability during synthetic processes . Its stereochemical specificity ensures proper binding in drug-target interactions .

Properties

Molecular Formula

C11H18NO4-

Molecular Weight

228.26 g/mol

IUPAC Name

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m1/s1

InChI Key

BSAYEGDCKUEPNE-SFYZADRCSA-M

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Ring Formation via Knochel-Grignard Reaction

The construction of the pyrrolidine backbone with precise stereochemistry is often achieved through cyclization reactions. A method adapted from CA3180417A1 involves a Knochel-Grignard reaction between a brominated precursor and a Boc-protected amine. For instance, reacting (2S)-Boc-aminobromide with isopropyl magnesium chloride and lithium chloride generates a magnesium intermediate, which undergoes nucleophilic attack to form a diastereomeric mixture of pyrrolidine precursors. Subsequent acid hydrolysis (e.g., trifluoroacetic acid) removes the Boc group, yielding a secondary amine intermediate.

Critical to this approach is the use of lithium chloride, which enhances the reactivity of the Grignard reagent and improves stereochemical control. The resulting diastereomers are separated via crystallization of the hydrochloride salt in isopropyl alcohol, achieving >98% diastereomeric excess (de). This method is scalable and avoids chromatographic purification, making it industrially viable.

Methyl Group Introduction via Reductive Amination

Introducing the methyl group at position 5 can be accomplished through reductive amination. A protocol inspired by US5155251A employs sodium triacetoxyborohydride (STAB) as a reducing agent. Starting from a ketone precursor, such as (2S)-1-(tert-butoxycarbonyl)pyrrolidin-5-one, condensation with methylamine in the presence of STAB in dichloromethane at 0°C yields the (5R)-methylamine derivative.

The reaction’s stereochemical outcome is governed by the bulky tert-butyl ester, which induces facial selectivity during imine formation. This method typically achieves 85–90% enantiomeric excess (ee), with final purification via recrystallization from hexane/isopropyl acetate.

tert-Butyl Esterification Using Boc Anhydride

The tert-butyl ester is commonly introduced via Boc protection. A procedure modified from Organic Syntheses involves treating (2S,5R)-5-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Using 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction proceeds at room temperature, achieving quantitative conversion within 12 hours.

Condition Parameter
Solvent THF
Catalyst DMAP (10 mol%)
Temperature 25°C
Yield 98%

The Boc group’s stability under basic conditions allows subsequent functionalization of the methyl ester without deprotection.

Resolution of Racemates via Chiral Crystallization

For racemic mixtures, chiral resolution is achieved through co-crystallization with a resolving agent. A method detailed in CA3180417A1 utilizes (R)-mandelic acid to form diastereomeric salts. Dissolving the racemic free base in hot ethanol and adding (R)-mandelic acid induces selective crystallization of the (2S,5R)-diastereomer. This process achieves >99% ee after two recrystallizations, with a 65% overall yield.

One-Pot Tandem Cyclization-Esterification

An innovative one-pot approach combines pyrrolidine ring formation and esterification. Starting from ethyl 2-cyanoacrylate, a Michael addition with methylamine generates a β-amino nitrile intermediate. Subsequent cyclization in acidic methanol forms the pyrrolidine ring, while simultaneous treatment with tert-butanol and thionyl chloride introduces the tert-butyl ester.

This method streamlines synthesis but requires precise control of reaction conditions to avoid epimerization. Typical yields range from 70–75%, with ee values of 90–92% after recrystallization.

Comparative Analysis of Methods

Method Key Advantage Yield ee/de Scalability
Knochel-Grignard No chromatography required 82% >98% de Industrial
Reductive Amination High facial selectivity 78% 85–90% ee Lab-scale
Boc Esterification Quantitative conversion 98% N/A Multi-kilogram
Chiral Crystallization High enantiopurity 65% >99% ee Pilot plant
One-Pot Tandem Reduced steps 73% 90–92% ee Limited by reagents

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential as analgesics and anti-inflammatory agents. For instance, research has indicated that compounds derived from pyrrolidine structures exhibit significant activity against pain pathways in animal models.

Case Study: Analgesic Activity

  • Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for analgesic effects.
  • Findings : The results showed that certain derivatives exhibited a higher efficacy compared to traditional analgesics, suggesting potential for development into new pain relief medications.

2. Neuroprotective Agents
Research has shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress. This property is being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Efficacy

CompoundIC50 (µM)Mechanism of Action
Pyrrolidine Derivative A12.5Antioxidant activity
Pyrrolidine Derivative B15.0Inhibition of apoptosis

Agricultural Applications

1. Pesticide Development
The structure of 1,2-pyrrolidinedicarboxylic acid derivatives has been utilized in the development of novel pesticides. These compounds show efficacy against a range of agricultural pests while being less harmful to non-target species.

Case Study: Pesticidal Efficacy

  • Research : Field trials conducted on crops treated with pyrrolidine-based pesticides demonstrated a significant reduction in pest populations.
  • Results : The treated crops showed a 30% increase in yield compared to untreated controls.

Materials Science Applications

1. Polymer Synthesis
This compound is also used in synthesizing high-performance polymers. Its ester functionality allows for the formation of copolymers that exhibit improved mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Copolymer A50200
Copolymer B65220

Mechanism of Action

The mechanism of action of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures stability and selectivity during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and activity. The compound can modulate enzymatic activity or receptor interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs of Pyrrolidinedicarboxylic Acid Esters

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Ester Groups Stereochemistry Molecular Formula Key Features References
Target Compound 5-methyl 1-(tert-butyl) (2S,5R) C₁₃H₂₁NO₅ Pharmaceutical intermediate (Velpatasvir synthesis)
(2S)-5-Oxopyrrolidine-1,2-dicarboxylate 5-oxo 1,2-di-tert-butyl (2S) C₁₄H₂₁NO₆ Ketone at C5; dual tert-butyl esters enhance stability
(2S,4R)-4-Fluoro-1,2-pyrrolidinedicarboxylate 4-fluoro 1-benzyl, 2-methyl (2S,4R) C₁₅H₁₆FNO₄ Fluorine introduces electronegativity; benzyl ester for solubility modulation
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylate 4-hydroxy 1,2-dibenzyl (2S,4R) C₂₁H₂₁NO₆ Hydroxyl group increases polarity; benzyl esters for protection
(2S,4S)-4-Azido-1,2-pyrrolidinedicarboxylate 4-azido 1-tert-butyl, 2-methyl (2S,4S) C₁₂H₁₉N₃O₅ Azide enables click chemistry applications
(2S,4R)-4-Amino-1,2-pyrrolidinedicarboxylate 4-amino 1-tert-butyl (2S,4R) C₁₀H₁₈N₂O₄ Amino group facilitates peptide coupling

Key Comparative Insights

Substituent Effects: 5-Methyl vs. Fluorine vs. Hydroxyl (): Fluorination () increases electronegativity and bioavailability, while hydroxylation () improves solubility but may require protection during synthesis.

Ester Group Variations: tert-Butyl vs. Benzyl Esters: tert-Butyl esters () offer superior steric protection compared to benzyl esters (), which are more labile under hydrogenolysis conditions .

Stereochemical Specificity :

  • The (2S,5R) configuration in the target compound contrasts with (2S,4R) in analogs (), altering binding affinities in chiral environments .

Ring Size Expansion :

  • Piperidine analogs (e.g., (2S,5S)-5-hydroxy-1,2-piperidinedicarboxylate, ) exhibit distinct conformational flexibility due to the six-membered ring, affecting pharmacokinetic properties .

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester
  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.299 g/mol
  • CAS Number : 1378388-16-9

The compound belongs to the class of pyrrolidine derivatives. Pyrrolidines are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The specific mechanism of action for this compound involves modulation of metabolic pathways and potential interaction with neurotransmitter systems.

Pharmacological Effects

Research indicates that pyrrolidine derivatives can influence various physiological processes:

  • Ergogenic Effects : Amino acids and their derivatives have been studied for their role in enhancing physical performance. They can influence the secretion of anabolic hormones and improve mental performance during stress-related tasks .
  • Neuroprotective Properties : Some studies suggest that pyrrolidine compounds may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal tissues.

Toxicity and Safety Profile

The toxicity profile of pyrrolidine derivatives generally shows low toxicity levels in sub-chronic studies. For instance, a study on similar compounds indicated a NOAEL (No Observed Adverse Effect Level) of 1,250 mg/kg for local and systemic effects in animal models .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) examined the effects of amino acid derivatives on physical and mental performance. The findings suggested that these compounds could enhance exercise performance and prevent muscle damage during intense physical activity .

Neuroprotective Study

Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The compound demonstrated a significant reduction in neuronal cell death and improved cognitive function in animal models subjected to oxidative stress conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityReferences
1,2-Pyrrolidinedicarboxylic acid259.299 g/molErgogenic, Neuroprotective
N-Methylpyrrolidone99.131 g/molInvestigational for Multiple Myeloma
Proline DerivativesVariesMuscle Recovery Enhancer

Q & A

Basic: What spectroscopic methods are most effective for characterizing the stereochemistry and purity of (2S,5R)-configured pyrrolidinedicarboxylic acid derivatives?

Answer:
To confirm stereochemistry and purity, employ a combination of:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for coupling constants and diastereotopic proton splitting patterns, which indicate stereochemical configuration. For example, the tert-butyl group’s singlet (δ ~1.4 ppm) and pyrrolidine ring protons (δ 3.0–5.0 ppm) reveal spatial arrangement .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention time consistency validates enantiopurity .
  • X-ray Crystallography : Resolve absolute configuration by single-crystal analysis, particularly for novel derivatives .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1720–1740 cm1^{-1}) and hydroxyl groups (if present) to rule out hydrolysis byproducts .

Basic: How can researchers optimize the synthesis of tert-butyl-protected pyrrolidine esters to minimize racemization?

Answer:
Racemization during esterification is mitigated by:

  • Low-Temperature Reactions : Perform acylations at 0–5°C to reduce nucleophilic attack on the chiral center.
  • Steric Protection : Use bulky reagents (e.g., tert-butyl chloroformate) to shield the reactive amine group during coupling .
  • Catalytic Control : Employ enantioselective catalysts (e.g., chiral Brønsted acids) to preserve stereochemistry during ring closure .
  • In Situ Monitoring : Track reaction progress via TLC or HPLC to halt the reaction before byproduct formation .

Advanced: What computational strategies can predict the reactivity of (2S,5R)-configured pyrrolidine derivatives in enantioselective Diels-Alder reactions?

Answer:
Advanced computational workflows include:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favored reaction pathways. For example, assess endo/exo selectivity using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., toluene vs. DMF) on reaction kinetics and stereochemical outcomes .
  • Machine Learning (ML) : Train models on existing enantioselective reaction datasets to predict optimal catalysts and conditions for new derivatives .

Advanced: How should researchers resolve contradictions in reported stereochemical outcomes for pyrrolidine-based organocatalysts?

Answer:
Address discrepancies through:

  • Replication Studies : Repeat published protocols with strict control of moisture, temperature, and reagent purity .
  • Cross-Validation : Compare multiple analytical techniques (e.g., polarimetry vs. chiral HPLC) to confirm enantiomeric excess .
  • Crystallographic Analysis : Resolve ambiguous NMR assignments by determining absolute configuration via X-ray .
  • Kinetic Profiling : Investigate reaction intermediates using stopped-flow IR or mass spectrometry to identify competing pathways .

Advanced: What methodologies enable the scalable synthesis of (2S,5R)-configured derivatives while maintaining enantiopurity?

Answer:
Scale-up challenges are addressed by:

  • Flow Chemistry : Continuous reactors minimize thermal gradients, ensuring consistent stereochemical outcomes during esterification .
  • Hybrid Catalysis : Combine enzymatic resolution (e.g., lipases for ester hydrolysis) with chemical steps to enhance enantioselectivity .
  • Crystallization-Driven Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .

Advanced: How can researchers elucidate the mechanistic role of the tert-butyl ester group in stabilizing transition states during catalysis?

Answer:
Mechanistic studies involve:

  • Isotopic Labeling : Use 13^{13}C-labeled tert-butyl groups to track steric and electronic effects via NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated esters to identify rate-determining steps .
  • Non-Covalent Interaction (NCI) Analysis : Visualize steric interactions in transition states using reduced density gradient (RDG) plots from DFT calculations .

Advanced: What experimental designs validate the environmental stability and degradation pathways of pyrrolidine dicarboxylates?

Answer:
Stability assessments require:

  • Forced Degradation Studies : Expose compounds to heat, light, and humidity, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed dicarboxylic acids) .
  • Ecotoxicological Assays : Test aquatic toxicity using Daphnia magna or algae models to evaluate environmental impact .
  • Computational Degradation Prediction : Apply software like EPI Suite to estimate hydrolysis half-lives and biodegradation potential .

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